N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide features a quinazolin-2,4-dione core substituted with a phenyl-1,2,4-oxadiazole methyl group and an acetamide side chain bearing a 3-chloro-4-methoxyphenyl moiety. The chloro and methoxy substituents likely influence lipophilicity and metabolic stability .
Properties
Molecular Formula |
C26H20ClN5O5 |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(13-19(21)27)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33) |
InChI Key |
LEIYFJHNGLFPEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key structural analogs share the acetamide linkage or quinazolinone core but differ in substituents and heterocyclic systems.
Key Observations :
Key Observations :
- The target compound’s synthesis involves oxidative desulfurization and carbonyldiimidazole-mediated coupling, which is more complex than direct alkylation or cycloaddition methods .
- Triazole analogs (e.g., ) often employ simpler "click" chemistry or thiol-alkylation, enabling rapid diversification .
Key Observations :
- The quinazolinone core in the target compound and is associated with anticonvulsant and cytotoxic activities, likely via kinase or GABA receptor modulation.
- Anti-exudative activity in triazole acetamides suggests the target’s acetamide group could be leveraged for anti-inflammatory applications.
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